molecular formula C7H4BrNOS B1338086 2-bromothieno[3,2-c]pyridin-4(5H)-one CAS No. 28948-60-9

2-bromothieno[3,2-c]pyridin-4(5H)-one

Cat. No. B1338086
CAS RN: 28948-60-9
M. Wt: 230.08 g/mol
InChI Key: ZDUWCUXIWRAXLF-UHFFFAOYSA-N
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Description

2-Bromothieno[3,2-c]pyridin-4(5H)-one is a compound that has been synthesized and studied due to its potential as a building block in drug discovery and organic synthesis. The compound is part of a broader class of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. These compounds are of interest due to their diverse biological activities and their use in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of 2-bromothieno[3,2-c]pyridin-4(5H)-one derivatives has been achieved through various methods. One approach involves the Eloy-Deryckere thermal benzo/heteropyridinone synthesis, which is a telescoped procedure that reduces risks associated with classical procedures. The use of tributylamine in this process facilitates E/Z-isomerization of intermediate vinyl isocyanate and lowers the temperature necessary for the overall thermal process . Another method includes a regioselective bromination of thieno[2,3-b]pyridine, which proceeds with selectivity toward the 4-position, followed by cross-coupling reactions to demonstrate the potential of 4-bromothieno[2,3-b]pyridine as a building block .

Molecular Structure Analysis

The molecular structure of related brominated heterocyclic compounds has been characterized using various spectroscopic techniques, including NMR spectroscopy and X-ray single-crystal diffraction. These studies provide detailed information on the geometry and conformation of the molecules, which is essential for understanding their reactivity and interaction with biological targets .

Chemical Reactions Analysis

Brominated thienopyridines, such as 2-bromothieno[3,2-c]pyridin-4(5H)-one, are key intermediates in the synthesis of more complex heterocyclic compounds. They undergo various chemical reactions, including palladium-catalyzed cascade reactions, nucleophilic aromatic substitution (SNAr), and halocyclization, to yield a variety of hybrid structures with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thienopyridines are influenced by their molecular structure. These properties include melting points, solubility, and stability, which are important for their practical application in synthesis and drug development. The intramolecular hydrogen bonding and crystal packing can also affect these properties, as seen in the crystal structure analysis of related compounds .

Scientific Research Applications

Synthesis Techniques

2-bromothieno[3,2-c]pyridin-4(5H)-one and its derivatives have been synthesized using various techniques, highlighting the compound's versatility in chemical synthesis. One method involves a thermal synthesis approach, utilizing tributylamine to facilitate the E/Z-isomerization of the intermediate vinyl isocyanate, thereby lowering the temperature needed for the thermal process (Boros & Kaldor, 2015). Another approach includes a domino reaction initiated by Lawesson's reagent, allowing a convenient and efficient synthesis of substituted derivatives (Huang et al., 2012).

Fluorescence Studies

The compound's derivatives have been studied for their fluorescence behavior. For instance, derivatives synthesized through the reaction of 2-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amine, followed by Suzuki coupling with substituted boronic acids, have demonstrated the effect of donor-acceptor substituent on absorption, emission properties, and fluorescent quantum yield, signifying the compound's potential in fluorescence-based applications (Toche & Chavan, 2013).

Applications in Drug Discovery and Medicinal Chemistry

Building Blocks for Drug Discovery

4-bromothieno[2,3-b]pyridine derivatives are highlighted as crucial building blocks in drug discovery research. The regioselective bromination of thieno[2,3-b]pyridine, with selectivity toward specific positions, has opened pathways for the synthesis of new compounds through subsequent cross-coupling reactions, underscoring the compound's significance in the development of new medicinal agents (Lucas et al., 2015).

Cancer Research

In cancer research, certain derivatives of 2-bromothieno[3,2-c]pyridin-4(5H)-one have shown promise. Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate derivatives have been evaluated for their growth inhibitory activity on human tumor cell lines, and some derivatives have demonstrated significant effects on cell cycle distribution and induction of apoptosis in specific cell lines, marking them as potential candidates for anticancer drugs (Queiroz et al., 2011).

Safety And Hazards

While specific safety and hazard information for 2-bromothieno[3,2-c]pyridin-4(5H)-one was not found, it is generally recommended to avoid breathing in the mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-bromo-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-6-3-4-5(11-6)1-2-9-7(4)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUWCUXIWRAXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512134
Record name 2-Bromothieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromothieno[3,2-c]pyridin-4(5H)-one

CAS RN

28948-60-9
Record name 2-Bromothieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Sakurai, T Yukawa, A Kina, M Murakami… - Bioorganic & Medicinal …, 2022 - Elsevier
N-Methyl-d-aspartate receptors (NMDARs) are members of the ionotropic glutamate receptor family and play a crucial role in learning and memory by regulating synaptic plasticity. …
MA Clegg, P Bamborough, C Chung… - Journal of Medicinal …, 2020 - ACS Publications
Non-BET bromodomain-containing proteins have become attractive targets for the development of novel therapeutics targeting epigenetic pathways. To help facilitate the target …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk

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